molecular formula C18H18N2O3S B11418353 N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide

N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B11418353
M. Wt: 342.4 g/mol
InChI Key: CXJYYPNJIGUZTG-UHFFFAOYSA-N
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Description

N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that features a quinoline moiety, a benzenesulfonamide group, and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxyquinoline, which is then reacted with benzyl chloride to form 2-hydroxyquinolin-3-ylmethyl chloride. This intermediate is subsequently reacted with N-ethylbenzenesulfonamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]-4-methoxybenzenesulfonamide
  • N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]-2-phenoxyacetamide

Uniqueness

N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline moiety provides strong DNA intercalation capabilities, while the sulfonamide group offers enzyme inhibition potential, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-2-20(24(22,23)16-9-4-3-5-10-16)13-15-12-14-8-6-7-11-17(14)19-18(15)21/h3-12H,2,13H2,1H3,(H,19,21)

InChI Key

CXJYYPNJIGUZTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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